2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid
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Overview
Description
2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a chemical compound with the molecular formula C11H10N2O2. It is known for its unique structure, which includes a benzene ring, an acetic acid group, and a pyrazole ring. This compound is used in various scientific research applications due to its interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves the reaction of benzeneacetic acid with a pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene or pyrazole rings .
Scientific Research Applications
2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-((1H-pyrazol-1-yl)methyl)phenyl)acetic acid include:
- Benzeneacetic acid derivatives with different substituents on the benzene ring.
- Pyrazole-containing compounds with varying functional groups attached to the pyrazole ring .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a benzene ring, an acetic acid group, and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUWZMAKYNJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437529 |
Source
|
Record name | Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-51-2 |
Source
|
Record name | Benzeneacetic acid, 4-(1H-pyrazol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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